molecular formula C8H9F3N2 B14764366 (S)-3-(1-amino-2,2,2-trifluoroethyl)aniline

(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline

Katalognummer: B14764366
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: GZGINCNYZAQOMU-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of an amino group attached to a trifluoroethyl group, which is further connected to an aniline ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-amino-2,2,2-trifluoroethyl)aniline typically involves the reaction of an appropriate aniline derivative with a trifluoroethylating agent. One common method includes the use of trifluoroethylamine as a starting material, which undergoes a nucleophilic substitution reaction with a halogenated aniline compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-3-(1-amino-2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline: This compound has a similar structure but differs in the position of the amino group on the aniline ring.

    (S)-2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile: Another related compound with a nitrile group instead of an aniline ring.

Uniqueness

(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C8H9F3N2

Molekulargewicht

190.17 g/mol

IUPAC-Name

3-[(1S)-1-amino-2,2,2-trifluoroethyl]aniline

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7H,12-13H2/t7-/m0/s1

InChI-Schlüssel

GZGINCNYZAQOMU-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=CC(=C1)N)[C@@H](C(F)(F)F)N

Kanonische SMILES

C1=CC(=CC(=C1)N)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.